molecular formula C16H16O2S B14649745 Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester CAS No. 51735-70-7

Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester

Cat. No.: B14649745
CAS No.: 51735-70-7
M. Wt: 272.4 g/mol
InChI Key: ZUOUJUSJZRLCQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester is an organic compound with the molecular formula C16H16O2S. This compound is characterized by the presence of an ester functional group, a phenylmethylthio group, and a phenylmethyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester typically involves the esterification of acetic acid with phenylmethyl alcohol in the presence of a catalyst. The reaction can be carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alcohols; reactions can be catalyzed by acids or bases depending on the nucleophile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Different esters, amides

Scientific Research Applications

Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release acetic acid and phenylmethyl alcohol, which can further participate in various biochemical pathways. The phenylmethylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, phenylmethyl ester: Similar structure but lacks the phenylmethylthio group.

    Acetic acid, [(phenylmethyl)thio]-, ethyl ester: Similar structure but has an ethyl group instead of a phenylmethyl group.

Uniqueness

Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester is unique due to the presence of both phenylmethyl and phenylmethylthio groups, which confer distinct chemical and biological properties

Properties

CAS No.

51735-70-7

Molecular Formula

C16H16O2S

Molecular Weight

272.4 g/mol

IUPAC Name

benzyl 2-benzylsulfanylacetate

InChI

InChI=1S/C16H16O2S/c17-16(18-11-14-7-3-1-4-8-14)13-19-12-15-9-5-2-6-10-15/h1-10H,11-13H2

InChI Key

ZUOUJUSJZRLCQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CSCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.